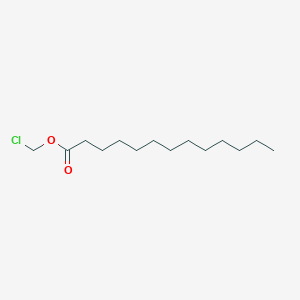
2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one
Vue d'ensemble
Description
2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "2-Bromo-4'-Methylpropiophenone" or "BMP" and is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of various compounds. This inhibition leads to the accumulation of intermediates, which can then be used in the synthesis of other compounds. The exact mechanism of action of BMP is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one are not well documented. However, it has been shown to have low toxicity in animal studies. Further research is needed to determine the potential toxic effects of BMP on humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one in lab experiments is its high purity. This compound can be easily synthesized and purified, which makes it an ideal building block for the synthesis of other compounds. However, one of the limitations of using BMP is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one in scientific research. One potential direction is the synthesis of new pharmaceuticals and agrochemicals using BMP as a building block. Another direction is the investigation of the mechanism of action of BMP and its potential applications in medicine and agriculture. Additionally, the potential toxic effects of BMP on humans need to be further investigated to ensure its safe use in scientific research.
Applications De Recherche Scientifique
2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one has been widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the synthesis of pharmaceuticals, such as analgesics and antitumor agents. It is also used in the synthesis of agrochemicals, such as insecticides and herbicides. The use of BMP in the synthesis of these compounds has led to the development of new drugs and chemicals that have potential applications in medicine and agriculture.
Propriétés
IUPAC Name |
2-bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrF2NO/c1-7(2,9)6(13)12-4-3-8(10,11)5-12/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFDBFIFHBJAHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(C1)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B1414052.png)





